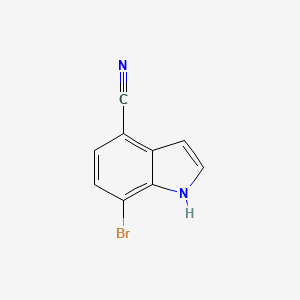

7-bromo-1H-indole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

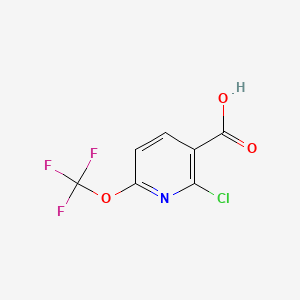

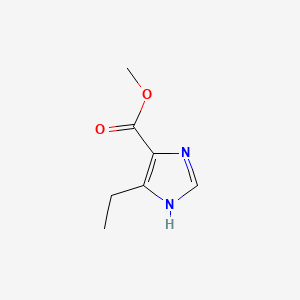

“7-bromo-1H-indole-4-carbonitrile” is a chemical compound with the molecular formula C9H5BrN2 . It has a molecular weight of 221.06 .

Synthesis Analysis

While specific synthesis methods for “7-bromo-1H-indole-4-carbonitrile” were not found in the search results, indole derivatives in general have been synthesized through various methods . For instance, the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole .Molecular Structure Analysis

The molecular structure of “7-bromo-1H-indole-4-carbonitrile” consists of a bromine atom attached to the 7th carbon of the indole ring and a carbonitrile group attached to the 4th carbon .科学的研究の応用

Carbon Nucleophilicities in SNAr Substitutions

Research by Rodríguez-Dafonte et al. (2009) explores the carbon nucleophilicity of indoles in superelectrophilic substitutions, highlighting the potential for indole derivatives in facilitating carbon-carbon couplings through an SEAr-SNAr mechanism. This study underscores the versatility of indoles in organic synthesis, providing insights into their reactivity and application in developing novel compounds (Rodríguez-Dafonte et al., 2009).

Cytotoxic Evaluation of Novel Tetrazolopyrimidine Derivatives

Radwan et al. (2020) synthesized novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives, exhibiting potent anticancer activities. This highlights the potential therapeutic applications of indole derivatives in cancer treatment, showcasing their importance in medicinal chemistry (Radwan et al., 2020).

Palladium-Catalyzed Construction of Indole Skeletons

Yu et al. (2017) developed a palladium-catalyzed tandem addition/cyclization process for constructing indole skeletons, demonstrating the utility of indole derivatives in synthesizing complex organic structures. This method offers a novel strategy for the direct construction of indoles, enhancing the toolbox of synthetic chemists (Yu et al., 2017).

Synthesis and Functionalization of Indoles

Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions, emphasizing the significant role of indole derivatives in the synthesis of biologically active compounds. This comprehensive overview provides valuable insights into the methodologies for indole modification, highlighting their versatility in organic synthesis (Cacchi & Fabrizi, 2005).

Site-Selective C7-Functionalization of Indoles

Shah et al. (2019) discussed the transition-metal-catalyzed site-selective C7-functionalization of indoles, a pivotal advancement for diversifying indole structures. This methodological innovation opens new avenues for the synthesis of C7-decorated indoles, expanding their applications in drug discovery and agrochemical development (Shah et al., 2019).

Safety And Hazards

将来の方向性

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

特性

IUPAC Name |

7-bromo-1H-indole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFQLUABASHALO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C#N)C=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-1H-indole-4-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。